

# synthesis of "4-tert-Butyl-2-nitrophenol" from 4-tert-butylphenol

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## Compound of Interest

Compound Name: **4-tert-Butyl-2-nitrophenol**

Cat. No.: **B1265401**

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## Technical Guide: Synthesis of 4-tert-Butyl-2-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This document provides a comprehensive technical overview of the synthesis of **4-tert-butyl-2-nitrophenol** via the electrophilic nitration of 4-tert-butylphenol. The guide details a robust experimental protocol, presents key physicochemical data for the involved compounds, and outlines the expected reaction outcomes. A visual workflow is provided to clearly illustrate the synthetic process, ensuring clarity and reproducibility for researchers in organic chemistry and drug development.

## Introduction

**4-tert-butyl-2-nitrophenol** is a valuable chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes.<sup>[1]</sup> Its synthesis is most commonly achieved through the regioselective nitration of 4-tert-butylphenol. The presence of the hydroxyl group and the bulky tert-butyl group on the phenol ring directs the electrophilic substitution of the nitro group primarily to the ortho position. This guide presents a detailed methodology for this important transformation.

## Chemical Reaction Scheme

The synthesis involves the nitration of 4-tert-butylphenol using nitric acid, with a catalytic amount of sodium nitrite, in an organic solvent. The reaction proceeds as follows:

## Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the final product is provided below for easy reference.

Property	4-tert-butylphenol	4-tert-butyl-2-nitrophenol
CAS Number	98-54-4	3279-07-0
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O	C <sub>10</sub> H <sub>13</sub> NO <sub>3</sub> <sup>[1]</sup>
Molecular Weight	150.22 g/mol	195.22 g/mol <sup>[2]</sup>
Appearance	White crystalline solid	Yellow crystalline solid <sup>[1]</sup>
Melting Point	99-101 °C	27-29 °C <sup>[1][3]</sup>
Boiling Point	236-238 °C	97 °C at 1 mmHg <sup>[1][3]</sup>
Density	0.908 g/cm <sup>3</sup>	1.12 g/mL at 25 °C <sup>[1][3]</sup>

## Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of **4-tert-butyl-2-nitrophenol**.

## Materials and Equipment

- Reagents:
  - 4-tert-butylphenol (30 g, 0.2 mole)<sup>[4]</sup>
  - Ethyl acetate (200 mL)<sup>[4]</sup>
  - Nitric acid (13 mL)<sup>[4]</sup>

- Deionized water (13 mL)
- Sodium nitrite ( $\text{NaNO}_2$ ), catalytic amount[4]
- 1N Hydrochloric acid (HCl)[4]
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous[4]
- Equipment:
  - 600 mL round-bottomed flask
  - Mechanical stirrer
  - Ice bath
  - Dropping funnel
  - Separatory funnel
  - Rotary evaporator
  - Standard laboratory glassware

## Step-by-Step Procedure

- Dissolution: Dissolve 30 g (0.2 mole) of commercially available 4-tert-butylphenol in 200 mL of ethyl acetate within a 600 mL round-bottomed flask equipped with a mechanical stirrer.[4]
- Cooling: Cool the resulting solution to 0 °C using an ice bath.[4]
- Nitration: Prepare a solution of 13 mL of nitric acid in 13 mL of water. Add this nitric acid solution dropwise to the cooled phenol solution over a period of 10 minutes.[4] Following the addition of nitric acid, introduce a catalytic amount of sodium nitrite to the reaction mixture.[4]
- Reaction: Stir the mixture at 0 °C for 45 minutes.[4]
- Work-up: After the reaction period, transfer the mixture to a separatory funnel and wash with an excess of 1N HCl.[4]

- Drying and Isolation: Separate the organic layer and dry it over anhydrous MgSO<sub>4</sub>.<sup>[4]</sup> Remove the ethyl acetate solvent under vacuum using a rotary evaporator to yield the crude product.<sup>[4]</sup>

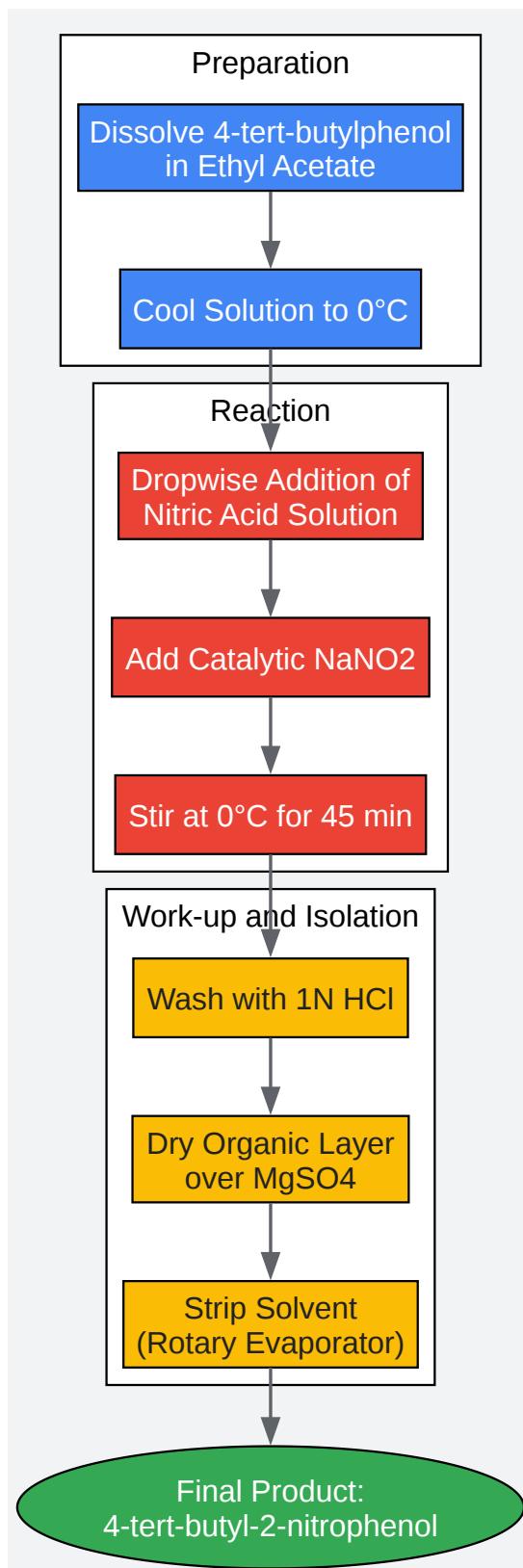
## Reaction Data and Yield

The following table summarizes the stoichiometry and results of the synthesis as described in the protocol.

Parameter	Value
Starting Material	4-tert-butylphenol
Amount of Starting Material	30 g (0.2 mole) <sup>[4]</sup>
Product	4-tert-butyl-2-nitrophenol
Theoretical Yield	39.04 g
Actual Yield	37 g <sup>[4]</sup>
Percentage Yield	~95%
Reaction Time	45 minutes <sup>[4]</sup>
Reaction Temperature	0 °C <sup>[4]</sup>

## Experimental Workflow Visualization

The logical flow of the experimental procedure is illustrated below.



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Caption: Workflow for the synthesis of **4-tert-butyl-2-nitrophenol**.

## Safety Information

- Nitric Acid: Is a strong oxidizing agent and is highly corrosive. It can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- **4-tert-butyl-2-nitrophenol:** May cause skin, eye, and respiratory system irritation. Appropriate PPE should be worn when handling the product.
- Ethyl Acetate: Is a flammable liquid. Keep away from ignition sources.

## Conclusion

The synthesis of **4-tert-butyl-2-nitrophenol** from 4-tert-butylphenol can be achieved with high efficiency and selectivity through a straightforward nitration procedure. The protocol described herein, utilizing nitric acid with a sodium nitrite catalyst at controlled temperatures, provides an excellent yield of approximately 95%. This technical guide serves as a reliable resource for the laboratory-scale production of this important chemical intermediate.

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